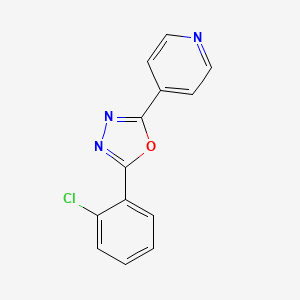

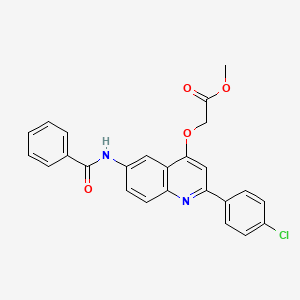

2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be characterized by the presence of a 1,3,4-oxadiazole ring attached to a 2-chlorophenyl group and a pyridin-4-yl group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, the 2-chlorophenyl group, and the pyridin-4-yl group . These groups could potentially participate in a variety of chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, the 2-chlorophenyl group, and the pyridin-4-yl group . These groups could affect properties such as solubility, melting point, boiling point, and reactivity.科学的研究の応用

Cholinesterase Inhibition and Potential Dementia Treatment

- 2,5-Disubstituted 1,3,4-oxadiazoles, including compounds similar to 2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole, have been studied for their potential in treating dementias like Alzheimer's. They exhibit moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. This class of compounds shows promising results in enzyme inhibition, potentially more effective than established drugs like rivastigmine (Pflégr et al., 2022).

Anticancer and Antimicrobial Properties

- Certain 1,3,4-oxadiazole analogues demonstrate notable anticancer properties. Studies have shown their effectiveness against various cancer cell lines, including non-small lung cancer, colon cancer, and breast cancer. These compounds also exhibit antimicrobial properties, with some showing significant antibacterial and antifungal activities (Ahsan & Shastri, 2015).

Anti-tubercular Activity

- Research on oxadiazole derivatives, including the 2-(2-Chlorophenyl) variant, highlights their potential in treating tuberculosis. These compounds show moderate activity against Mycobacterium tuberculosis, comparable to standard anti-tuberculosis agents (Al-Tamimi et al., 2018).

Photophysical Applications

- The photophysical properties of 1,3,4-oxadiazole derivatives have been explored, particularly their potential in electrospinning composite fibers and photoluminescence. These studies focus on improving emissive performance and photostability, which have applications in the development of new materials for electronics and photonics (Nie et al., 2015).

Structural Analysis in Crystal Chemistry

- Crystal structure analysis of oxadiazole compounds provides insights into their molecular configurations. Understanding these structures can have implications in the development of new materials with specific properties, such as enhanced reactivity or stability (Shen et al., 2018).

Electroluminescence and Electronic Devices

- Studies on 1,3,4-oxadiazole-containing compounds, such as those related to 2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole, have focused on their electroluminescence properties. These properties are crucial in the design and improvement of organic light-emitting diodes (OLEDs) and other electronic devices (Wang et al., 2007).

Safety And Hazards

As with any chemical compound, handling “2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole” would require appropriate safety precautions to prevent exposure and potential harm . The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity.

将来の方向性

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and development of applications in areas such as medicinal chemistry or materials science .

特性

IUPAC Name |

2-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQGEZCHIHCDML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990648.png)

![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)

![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)

![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)

![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)

![5-(1-Methyltriazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2990663.png)

![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2990664.png)

![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2990671.png)